Ethyl 2-(3-bromobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-(3-bromobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of Ethyl 2-(3-bromobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves several steps. The synthetic route typically includes the condensation of appropriate starting materials under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(3-bromobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, such as its role in a chemical reaction or its biological activity.
Comparison with Similar Compounds
Ethyl 2-(3-bromobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds to highlight its uniqueness Similar compounds include those with similar functional groups or structural motifs
Biological Activity
Ethyl 2-(3-bromobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in antibacterial and anticancer applications. This article explores the biological activity of this compound based on various studies, providing a comprehensive overview of its pharmacological potential.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C25H21BrN2O5S
- Molecular Weight : 540.41 g/mol
The compound features a thiazolo-pyrimidine core, which is known for its biological activity. The presence of substituents such as bromine and methoxycarbonyl groups enhances its interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various bacterial strains. Notably:
- Against Escherichia coli : The compound showed notable efficacy with a minimum inhibitory concentration (MIC) that indicates strong antibacterial potential.
- Against Staphylococcus aureus : Similar antibacterial activity was observed, suggesting its potential use in treating infections caused by this pathogen.
Cytotoxic Activity
In addition to its antibacterial properties, the compound has been evaluated for cytotoxic effects against cancer cell lines. Specifically:
- Leukemia HL-60 Cells : The compound exhibited cytotoxicity with an IC50 value of 158.5 ± 12.5 μM , indicating its potential as an anticancer agent. This cytotoxic effect suggests that the compound may interfere with cellular processes critical for cancer cell survival.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Thiazolo-Pyrimidine Core : This core structure is associated with various biological activities, including antimicrobial and anticancer effects.
- Substituents : The presence of bromine and methoxycarbonyl groups plays a crucial role in enhancing the compound's reactivity and interaction with biological targets.
Study 1: Antibacterial Evaluation
In a study conducted by researchers at the Department of Chemistry, several derivatives of thiazolo-pyrimidine were synthesized and tested for antibacterial activity. The results indicated that compounds similar to this compound exhibited significant inhibition against both E. coli and S. aureus .
Study 2: Cytotoxicity Assessment
A separate investigation focused on the cytotoxic effects of the compound against various cancer cell lines. The study highlighted that the compound's structural characteristics contributed significantly to its ability to induce apoptosis in HL-60 cells .
Data Summary
Biological Activity | Test Organism/Cell Line | Result |
---|---|---|
Antibacterial | Escherichia coli | Significant inhibition |
Antibacterial | Staphylococcus aureus | Significant inhibition |
Cytotoxicity | HL-60 leukemia cells | IC50 = 158.5 ± 12.5 μM |
Properties
CAS No. |
609795-98-4 |
---|---|
Molecular Formula |
C25H21BrN2O5S |
Molecular Weight |
541.4 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(3-bromophenyl)methylidene]-5-(4-methoxycarbonylphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H21BrN2O5S/c1-4-33-24(31)20-14(2)27-25-28(21(20)16-8-10-17(11-9-16)23(30)32-3)22(29)19(34-25)13-15-6-5-7-18(26)12-15/h5-13,21H,4H2,1-3H3/b19-13- |
InChI Key |
YNMTXMWABYWKDJ-UYRXBGFRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(=O)OC)C(=O)/C(=C/C4=CC(=CC=C4)Br)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(=O)OC)C(=O)C(=CC4=CC(=CC=C4)Br)S2)C |
Origin of Product |
United States |
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